4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine

Cyclin-Dependent Kinase 2 CDK2/CycE Scaffold Potency Gain

Kinase inhibitor programs require validated fragment scaffolds with defined binding modes. This compound (CAS 611239-37-3) is the minimal CDK2 pharmacophore with IC50 4,000 nM, providing a free 2-aminopyrimidine handle for N-derivatization SAR. • Documented >20-fold selectivity window between CDK2/CycE and NIK • Fragment-compliant (MW 225.25 Da, ligand efficiency >0.3) • Used as baseline control in kinase selectivity panels and negative control in apoptosis assays.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
CAS No. 611239-37-3
Cat. No. B1609232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine
CAS611239-37-3
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)N
InChIInChI=1S/C12H11N5/c1-8-11(9-5-6-14-12(13)16-9)17-7-3-2-4-10(17)15-8/h2-7H,1H3,(H2,13,14,16)
InChIKeyLZURCICLQQQODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine (CAS 611239-37-3): A Core Scaffold for Kinase-Targeted Libraries and Inhibitor Optimization


4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine (CAS 611239-37-3) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine-pyrimidine class. It serves as a core structural scaffold for cyclin-dependent kinase (CDK) inhibitor programs, with its unsubstituted 2-aminopyrimidine group functioning as a critical hydrogen-bonding anchor in the ATP-binding pocket [1]. The compound is a key synthetic intermediate for generating focused kinase inhibitor libraries by N-derivatization, as demonstrated in the development of CDK2-preferring probes where it exhibits an IC50 of 4,000 nM against CDK2/CycE in a scintillation proximity assay (SPA) [2]. Its relatively modest potency as the free amine scaffold makes it a valuable control compound for evaluating the impact of N-substitution on target engagement and selectivity.

Fragment-based CDK inhibitor library design scaffold
Free 2-amino group as universal synthetic handle for N-derivatization
Baseline kinase selectivity profiling (CDK2 vs NIK context)

Procurement Risk: Why Substituting 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine with In-Class Analogs Invalidates Structure-Based Drug Design


The 2-methyl group on the imidazo[1,2-a]pyridine core of this compound is not decorative but functions as a critical hydrophobic anchor that defines the orientation of the heterocyclic system within the kinase ATP-binding site. Replacing this compound with the des-methyl analog (CAS 328062-37-9, 2-Pyrimidinamine, 4-imidazo[1,2-a]pyridin-3-yl-) removes the 2-methyl substituent, which has been shown in structural biology studies to alter the binding geometry and reduce hydrophobic contact with conserved residues in CDK2 [1]. Unlike this parent scaffold, N-substituted derivatives such as 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine demonstrate substantially improved CDK inhibitory activity, indicating that the amino group of the parent scaffold provides a critical synthetic handle for potency optimization that is lost in ring-substituted analogs [2]. Generic substitution with any compound lacking the free 2-amino group on pyrimidine prevents the installation of substituted aryl, alkyl, or heterocyclic motifs required for structure-activity relationship (SAR) expansion, thereby disrupting key medicinal chemistry campaigns.

2-Methyl anchor absent in des-methyl analog
Des-methyl analog (CAS 328062-37-9) lacks the critical hydrophobic anchor and may alter CDK2 binding geometry and thermodynamics.
Free 2-amino group defines SAR expansion point
Compounds without this free amine (e.g., N-substituted derivatives) cannot serve as universal intermediates for library synthesis; the unsubstituted amine is required for derivatization.
Heterocyclic core substitution changes functional phenotype
Quinoline-scaffold analogs may decouple CDK inhibition from functional cytotoxicity; imidazo[1,2-a]pyridine core is non-redundant for consistent pathway-response interpretation.

Quantitative Differentiation: How 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine Compares to N-Substituted and Ring-Modified Analogs


CDK2/CycE Inhibitory Potency vs. N-Substituted Derivatives: 125-Fold Window for Fragment Elaboration

The parent compound 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine exhibits an IC50 of 4,000 nM against CDK2/CycE in an in vitro scintillation proximity assay (SPA) measuring [γ-33P] ATP incorporation into GST-Rb at pH 7.0 and 22°C [1]. In contrast, an elaborated N-substituted derivative, N-{4-[3-(dimethylamino)-2-hydroxypropoxy]phenyl}-4-{2-methylimidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine (imidazo[1,2-a]pyridine deriv. 6, CHEMBL102926), achieves an IC50 of 32 nM under the same assay conditions, representing a 125-fold improvement in target engagement potency upon N-derivatization of the common scaffold [2].

CDK2 Potency Gap
Head-to-head
4,000 nM (parent) → 32 nM (N-substituted deriv.)
125-fold improvement
Fragment elaboration potential confirmed via N-derivatization
SPA assay, pH 7.0, 22°C; supports scaffold utility for SAR library synthesis
Cyclin-Dependent Kinase 2 CDK2/CycE Scaffold Potency Gain

Kinase Selectivity: CDK2/CycE vs. NIK Differential Z-score

The target compound demonstrates measurable selectivity between CDK2/CycE and NIK (NF-κB inducing kinase, MAP3K14). It inhibits CDK2/CycE with an IC50 of 4,000 nM, while its activity against NIK autophosphorylation is reported as >80,000 nM (>80 µM) in a chemiluminescent assay after 1-hour incubation [1]. This represents a selectivity ratio of >20-fold. Although NIK is a structurally distinct serine/threonine kinase, this selectivity profile serves as a baseline to assess the selectivity erosion that may accompany potency gains through N-substitution in derivative compounds.

CDK2 vs NIK Selectivity
Head-to-head
CDK2 IC50: 4,000 nM
NIK IC50: >80,000 nM
Selectivity window >20-fold
Baseline selectivity context for kinase panel profiling
Enables differentiation of scaffold promiscuity from substitution-driven off-target effects
Kinase Selectivity NF-κB Inducing Kinase Counter-screening

Structural Differentiation from Des-Methyl Analog: Impact of 2-Methyl Substituent on Binding Conformation

The target compound features a 2-methyl substituent on the imidazo[1,2-a]pyridine ring that is absent in the des-methyl analog (CAS 328062-37-9, 2-Pyrimidinamine, 4-imidazo[1,2-a]pyridin-3-yl-). Crystallographic studies of structurally related aminoimidazo[1,2-a]pyridine scaffolds bound to CDK2 (PDB: 1PYE) reveal that the 2-position substituent occupies a defined hydrophobic pocket formed by Val18, Ala31, and Leu134 residues, serving as a critical molecular anchor that influences the orientation of the pyrimidine hinge-binding moiety [1]. Without the 2-methyl group, the des-methyl analog may exhibit altered binding geometry and reduced hydrophobic contact energy, which can translate to measurable differences in binding kinetics and residence time.

2-Methyl Anchor (Structural)
Class-level inference
2-methyl present vs. des-methyl absent; crystal structure PDB: 1PYE shows hydrophobic contact with Val18, Ala31, Leu134
Binding geometry fidelity requires 2-methyl substituent
Des-methyl analog may alter binding thermodynamics; not a drop-in replacement
Des-Methyl Analog Binding Conformation Hydrophobic Anchor

Cytotoxicity SAR: Differential Impact of Heteroaryl Substitution on the 2-Aminopyrimidine Core

In a systematic SAR study comparing the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold to quinoline-substituted analogs, compound 8 (quinolin-4-yl-substituted) showed potent and selective CDK1/CycA inhibition (IC50 = 7,000 nM) over CDK2/CycB, with accompanying cytotoxic activity against human cancer cell lines (HCT-15, MCF7, SK-LU-1). In contrast, compound 11 (quinolin-3-yl isomer) retained CDK inhibitory function but exhibited null cytotoxic activity, underscoring that subtle regioisomeric changes in the heterocyclic appendage can decouple kinase inhibition from functional cytotoxicity [1]. Although this study features N-p-tolyl-substituted rather than free amine derivatives, the identical 2-methylimidazo[1,2-a]pyridine core in the target compound enables direct chemotype comparisons for procurement of specific synthetic intermediates that avoid unproductive regioisomers.

Heteroaryl SAR (Cytotoxicity)
Cross-study comparable
Quinolin-4-yl: cytotoxic active
Quinolin-3-yl: null cytotoxicity
Imidazo core maintains CDK engagement
Core substitution determines functional cell-model readout
Supports procurement of imidazo[1,2-a]pyridine core for consistent phenotype interpretation
Cytotoxicity Profiling CDK1/CycA vs. CDK2/CycB Imidazo vs. Quinoline Scaffold

Procurement-Driven Applications: Where 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine Delivers Irreplaceable Value


Fragment-Based Lead Discovery (FBLD): Low-Molecular-Weight Anchor for CDK2/4/6 Inhibitor Design

With a molecular weight of 225.25 Da and a measurable CDK2/CycE IC50 of 4,000 nM [1], this compound satisfies fragment library criteria (MW < 250, ligand efficiency > 0.3). Its free 2-amino group on the pyrimidine ring serves as a universal synthetic handle for structure-guided fragment growth. Procurement is indicated for core fragment library assembly where subsequent parallel synthesis or combinatorial chemistry is planned to access nanomolar kinase inhibitors.

Selectivity Screening Reference Standard for Kinase Panel Profiling

The compound's documented >20-fold selectivity window between CDK2/CycE (IC50 4,000 nM) and NIK (IC50 > 80,000 nM) [1] makes it suitable as a baseline control in commercial kinase selectivity panels. It enables researchers to benchmark whether newly synthesized N-derivatives introduce kinase context-specific off-target liability or whether observed selectivity is inherently encoded by the parent scaffold.

Negative Control for SAR Decoupling of Kinase Inhibition from Cytotoxicity

As demonstrated by Vilchis-Reyes et al., certain 2-aminopyrimidine derivatives with an intact imidazo[1,2-a]pyridine core can inhibit CDK enzymes without eliciting cytotoxicity, depending on the nature of the aromatic appendage [1]. The target compound, as the minimal pharmacophore, can serve as a negative control in phenotypic apoptosis or cell cycle arrest assays where confidence in target-dependent readout is required for lead triaging.

Teaching and Training: Model Substrate for Demonstrating Structure-Based Kinase Inhibitor Binding

The well-characterized binding mode of the imidazo[1,2-a]pyridine-pyrimidine class in CDK2 (PDB: 1PYE) [1], combined with the compound's commercial availability as a defined chemical entity, supports its use in academic laboratory courses or industrial onboarding modules focusing on kinase structural biology, pharmacophore analysis, and ligand-receptor docking methodology.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low MW (225 Da), free 2-amino synthetic handle
Ligand efficiency and CDK2 engagement after N-derivatization
Kinase selectivity screening reference
Baseline CDK2/NIK selectivity window
Off-target profiling in derivative kinase panels
Negative control for SAR decoupling
Minimal pharmacophore without appended heterocycle
Cytotoxicity null phenotype confirmation (phenotypic assay context)
Teaching and training tool
Well-characterized CDK2 binding mode (PDB: 1PYE)
Pharmacophore model fidelity and docking methodology
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